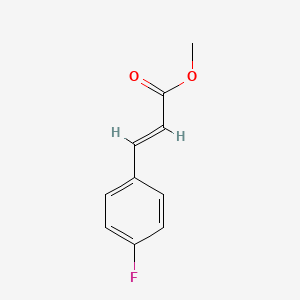

Methyl 4-fluorocinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (E)-3-(4-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCAEKOZRUMTB-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 4-fluorocinnamate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of methyl 4-fluorocinnamate, a versatile fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. We will explore its core physicochemical properties, characteristic spectroscopic data, and principal synthetic methodologies, with a focus on the Horner-Wadsworth-Emmons reaction. The strategic incorporation of fluorine imparts unique electronic properties that enhance the molecule's utility as a synthetic intermediate. This guide will explain the causality behind its reactivity and highlight its applications as a key building block in the development of advanced therapeutic agents, making it an indispensable resource for researchers and drug development professionals.

Introduction: The Strategic Role of Fluorine in Cinnamate Scaffolds

Cinnamic acid and its esters are ubiquitous scaffolds in natural products and synthetic chemistry, forming the basis for a wide array of bioactive molecules and functional materials. The introduction of a fluorine atom onto the phenyl ring, as seen in this compound, is a deliberate and strategic modification. In medicinal chemistry, fluorine is often considered a "magic element" due to its profound ability to modulate a molecule's biological and physical properties.[1] Its high electronegativity and relatively small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

This compound serves as a prime example of a fluorinated building block.[2] It combines the α,β-unsaturated ester functionality, a valuable Michael acceptor and dienophile, with a para-fluorophenyl group. This substitution enhances its utility in organic synthesis and makes it a crucial intermediate for creating complex molecules with improved efficacy and pharmacokinetic profiles, particularly in the development of novel anti-inflammatory and analgesic agents.[2] This guide aims to provide a comprehensive technical overview of this important compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application in synthesis. The data presented below has been consolidated from authoritative chemical databases and spectroscopic analyses.

Core Physicochemical Data

A summary of the key physical and chemical identifiers for this compound is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | methyl (E)-3-(4-fluorophenyl)prop-2-enoate | [2] |

| Synonyms | (E)-Methyl 3-(4-fluorophenyl)acrylate | [2] |

| CAS Number | 96426-60-7 | [2] |

| Molecular Formula | C₁₀H₉FO₂ | [2] |

| Molecular Weight | 180.18 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | Data not consistently available. For context, the non-fluorinated analog, methyl cinnamate, melts at 34-38 °C. | [4] |

| Storage | Store at 0-8°C | [2] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key features are outlined below.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is highly characteristic. The two vinyl protons exhibit a large coupling constant (J ≈ 16.0 Hz), which is definitive for the (E)- or trans-isomer.[3] The aromatic protons typically appear as multiplets due to fluorine-proton coupling.

-

δ (ppm): 7.66 (d, J=16.0 Hz, 1H), 7.55-7.45 (m, 2H), 7.15-7.05 (m, 2H), 6.38 (d, J=16.0 Hz, 1H), 3.78 (s, 3H).[3]

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ (ppm): 167.2, 143.4, 136.2, 132.9, 129.3, 129.2, 118.4, 51.8.[3]

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ (ppm): -109.6.[3]

-

Synthesis and Reactivity

Preferred Synthetic Route: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the premier method for synthesizing α,β-unsaturated esters like this compound.[6] This olefination reaction involves a stabilized phosphonate ylide (carbanion) reacting with an aldehyde.

Causality: The HWE reaction is favored over the classical Wittig reaction for several key reasons:

-

Higher Reactivity: The phosphonate-stabilized carbanion is more nucleophilic than the analogous phosphonium ylide, allowing for reactions with a wider range of aldehydes under milder conditions.

-

Stereoselectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer in pharmaceutical applications.

-

Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, unlike the triphenylphosphine oxide byproduct from the Wittig reaction, which often requires chromatography for removal.

The general mechanism for the HWE reaction is depicted below.

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Other Synthetic Pathways

-

Fischer Esterification: this compound can also be synthesized via acid-catalyzed esterification of 4-fluorocinnamic acid with methanol. This is a reliable method if the carboxylic acid precursor is readily available.

-

Heck Reaction: Palladium-catalyzed coupling of 4-fluoro-iodobenzene with methyl acrylate offers another route, though it requires more specialized catalytic conditions.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical Development: It is a key starting material for synthesizing more complex molecules with potential therapeutic activities. The fluorinated phenyl ring and the reactive double bond allow for a wide range of subsequent chemical transformations. It has been specifically identified as an intermediate for anti-inflammatory and analgesic agents.[2]

-

Bioisosteric Replacement: The fluorophenyl group can act as a bioisostere for other groups, such as a phenyl or even a thiophene ring. The C-F bond is metabolically stable and can enhance lipophilicity, which is crucial for membrane permeability and reaching biological targets.

-

Polymer Chemistry: This compound can be used as a monomer in the formulation of specialty polymers, where the fluorine atom can impart desirable properties like improved thermal stability and distinct mechanical characteristics.[2]

-

Aromatic Compounds: It also finds use in the synthesis of unique aromatic compounds for various industries.[2]

Experimental Protocol: Synthesis of this compound via HWE

This protocol describes a robust, lab-scale synthesis of methyl (E)-4-fluorocinnamate using an aqueous HWE reaction, which is both efficient and environmentally conscious.

Materials and Reagents

-

4-Fluorobenzaldehyde

-

Trimethyl phosphonoacetate

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.0 eq), trimethyl phosphonoacetate (1.1 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add deionized water to the flask to create a solution with a concentration of approximately 0.5 M with respect to the aldehyde.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-3 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup - Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution to the flask.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a white solid, is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

While comprehensive toxicity data is not available, standard laboratory safety practices should be observed. Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than a simple derivative; it is a strategically designed synthetic intermediate that leverages the unique properties of fluorine to great effect. Its robust and stereoselective synthesis via the Horner-Wadsworth-Emmons reaction makes it readily accessible. For researchers in drug discovery and materials science, this compound offers a reliable starting point for constructing complex molecular architectures with enhanced biological activity and tailored physical properties. As the demand for sophisticated fluorinated compounds continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase.

References

- 1. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 403-33-8 Cas No. | Methyl 4-fluorobenzoate | Matrix Scientific [matrixscientific.com]

- 4. 4-Fluorocinnamic acid [webbook.nist.gov]

- 5. Methyl 4-fluorobenzoate [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Methyl 4-fluorocinnamate for Drug Discovery Professionals

CAS Number: 96426-60-7

Introduction: The Strategic Advantage of Fluorination in Cinnamate Scaffolds

Methyl 4-fluorocinnamate, a fluorinated derivative of cinnamic acid, is a versatile building block in modern medicinal chemistry.[1] Its strategic importance lies in the subtle yet profound influence of the fluorine atom on the molecule's physicochemical and pharmacological properties. For researchers and drug development professionals, understanding the nuances of this compound—from its synthesis and characterization to its application in designing novel therapeutics—is paramount. This guide provides a comprehensive technical overview of this compound, offering field-proven insights into its synthesis, spectral analysis, and its emerging role in the development of next-generation anti-inflammatory agents. The unique fluorine substitution enhances its reactivity and selectivity in various chemical reactions, making it an essential intermediate in the synthesis of biologically active molecules.[1]

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 96426-60-7 | [1][2] |

| Molecular Formula | C₁₀H₉FO₂ | [1][2] |

| Molecular Weight | 180.18 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 45-49 °C | |

| Synonyms | (E)-Methyl 3-(4-fluorophenyl)acrylate | [2] |

Synthesis of this compound: A Practical Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-fluorocinnamic acid. This acid-catalyzed reaction is an equilibrium process, and the protocol below is optimized to drive the reaction towards the desired ester product.

Reaction Scheme: Fischer Esterification

Caption: Fischer esterification of 4-fluorocinnamic acid.

Experimental Protocol: Synthesis and Purification

Materials:

-

4-Fluorocinnamic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorocinnamic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

-

Purification (Optional): If necessary, the product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization: Unveiling the Molecular Structure

A detailed analysis of the spectroscopic data is crucial for confirming the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Vinylic proton (β to carbonyl) |

| ~7.50 | m | 2H | Aromatic protons (ortho to fluoro) |

| ~7.10 | m | 2H | Aromatic protons (meta to fluoro) |

| ~6.35 | d | 1H | Vinylic proton (α to carbonyl) |

| ~3.75 | s | 3H | Methyl ester protons |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester carbonyl) |

| ~163 (d, ¹JCF ≈ 250 Hz) | C-F (aromatic) |

| ~143 | Vinylic carbon (β to carbonyl) |

| ~131 (d, ³JCF ≈ 8 Hz) | Aromatic carbons (ortho to fluoro) |

| ~130 | Aromatic carbon (ipso to cinnamate) |

| ~118 | Vinylic carbon (α to carbonyl) |

| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic carbons (meta to fluoro) |

| ~52 | O-CH₃ (methyl ester) |

Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic & Vinylic |

| ~2950 | C-H stretch | Aliphatic (methyl) |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1640 | C=C stretch | Alkene |

| ~1600, 1510, 1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

| ~1230 | C-F stretch | Aryl fluoride |

| ~980 | =C-H bend | Trans alkene |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for this compound is expected at m/z 180. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 149) and the carbomethoxy group (-COOCH₃, m/z 121).

Applications in Drug Development: A Focus on Anti-Inflammatory Agents

The incorporation of a fluorine atom into a drug candidate can significantly enhance its pharmacological profile.[3] This is often attributed to several factors:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[4][5] This can block "soft spots" in a molecule that are prone to metabolism, thereby increasing the drug's half-life and bioavailability.[5]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the binding affinity and potency of the drug.[4]

-

Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes and reach its target.[4]

Cinnamic acid and its derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory properties.[6] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.

The 4-fluoro substituent in this compound is strategically placed to leverage the benefits of fluorination. It can enhance the molecule's ability to interact with the active sites of inflammatory enzymes while also improving its pharmacokinetic properties. This makes this compound a valuable scaffold for the design and synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.

Workflow for Evaluating Anti-Inflammatory Potential

Caption: A typical workflow for drug discovery.

Conclusion

This compound is a compound of significant interest to the drug discovery community. Its straightforward synthesis, well-defined physicochemical properties, and the strategic placement of a fluorine atom make it an attractive starting point for the development of novel therapeutics, particularly in the area of anti-inflammatory medicine. This guide has provided a comprehensive overview of the essential technical information required for researchers to effectively utilize this valuable chemical entity in their research and development endeavors. The continued exploration of fluorinated cinnamate derivatives holds great promise for the future of medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 4-Fluorocinnamate in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and application. This guide provides a detailed exploration of the solubility of methyl 4-fluorocinnamate, a versatile intermediate in pharmaceuticals and organic synthesis.[1] While specific quantitative solubility data for this compound is not extensively published, this paper will equip you with the theoretical framework to predict its behavior and the practical methodology to determine its solubility experimentally.

Introduction to this compound and its Solubility

This compound (MF-Cin), with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol , is a derivative of cinnamic acid. The presence of the fluorine atom and the ester functional group significantly influences its physicochemical properties, including its solubility in various organic solvents.[1] Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical parameter in drug development, affecting bioavailability, formulation, and dosage.[2][3]

The structure of MF-Cin, featuring a phenyl ring, a double bond, and a methyl ester group, suggests a molecule of moderate polarity. The fluorination at the para position of the phenyl ring further alters its electronic properties and intermolecular interactions.

Theoretical Framework for Predicting Solubility

In the absence of extensive experimental data, theoretical models provide a robust framework for predicting solubility. The principle of "like dissolves like" is a fundamental concept, where solutes tend to dissolve in solvents with similar polarity.[4]

Polarity and Hydrogen Bonding

The polarity of a solvent is a crucial factor in determining its ability to dissolve a given solute. Solvents can be broadly classified as polar (protic and aprotic) and non-polar.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and have a high dielectric constant. The ester group in this compound can act as a hydrogen bond acceptor, suggesting favorable interactions with protic solvents.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, THF): These solvents have a significant dipole moment but do not have O-H or N-H bonds for hydrogen donation. They are effective at solvating polar solutes through dipole-dipole interactions.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. The aromatic ring and the hydrocarbon backbone of this compound suggest some solubility in non-polar solvents, although likely less than in polar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model separates the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] The principle is that substances with similar HSP values are likely to be miscible.

The HSP distance (Ra) between two substances can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Predicted Solubility Profile of this compound

Based on the theoretical principles discussed, a predicted qualitative solubility profile for this compound in a range of common organic solvents is presented in the table below. This table is a scientifically informed estimation and should be validated by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The ability of methanol to act as a hydrogen bond donor will facilitate strong interactions with the ester and fluoro groups of MF-Cin. The small size of methanol also aids in effective solvation. |

| Ethanol | High | Similar to methanol, ethanol can engage in hydrogen bonding. The slightly larger alkyl chain may slightly reduce solubility compared to methanol, but it is still expected to be a good solvent. | |

| Polar Aprotic | Acetone | High | The strong dipole moment of acetone will lead to favorable dipole-dipole interactions with the polar functionalities of MF-Cin. |

| Ethyl Acetate | High | Structurally similar to a portion of the solute, promoting "like dissolves like" interactions. It is a moderately polar solvent capable of solvating the ester group effectively.[7] | |

| Dichloromethane (DCM) | High | A versatile solvent with a moderate polarity that is effective at dissolving a wide range of organic compounds. Its ability to engage in dipole-dipole interactions makes it a good candidate for dissolving MF-Cin. | |

| Chloroform | High | Similar to DCM, chloroform is a good solvent for many organic compounds due to its polarity and ability to form weak hydrogen bonds. | |

| Tetrahydrofuran (THF) | High | As a cyclic ether, THF is a moderately polar solvent that is miscible with water and can dissolve a wide range of organic compounds.[8][9] Its ability to accept hydrogen bonds makes it a suitable solvent. | |

| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent with a large dipole moment, making it an excellent solvent for a wide variety of organic compounds, including those with moderate to high polarity. | |

| Non-Polar | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the phenyl ring of MF-Cin through π-π stacking. However, the overall polarity difference will likely limit high solubility.[10] |

| Hexane | Low | As a non-polar aliphatic hydrocarbon, hexane will have weak interactions with the polar ester and fluoro groups of MF-Cin, leading to poor solubility.[11] |

Experimental Determination of Solubility

To obtain accurate quantitative data, experimental determination of solubility is essential. The following section provides a detailed protocol for determining the solubility of this compound using the shake-flask method, a widely accepted and reliable technique.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram, generated using DOT language, illustrates the key steps in the experimental determination of solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Quantitative Structure-Property Relationship → Area → Sustainability [lifestyle.sustainability-directory.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. hansen-solubility.com [hansen-solubility.com]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 9. Tetrahydrofuran "THF/Tetrahydrofuran" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 10. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hexane, 2-methyl-4-methylene- [webbook.nist.gov]

A Technical Guide to the Biological Activity of Methyl 4-Fluorocinnamate Derivatives: From Synthesis to Therapeutic Potential

Abstract

Methyl 4-fluorocinnamate and its derivatives represent a compelling class of compounds in modern drug discovery, leveraging the unique properties of the cinnamate scaffold and the strategic incorporation of fluorine. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the diverse biological activities exhibited by these molecules. We explore the foundational role of the 4-fluoro substitution in modulating metabolic stability and target engagement. The guide delves into key therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities, elucidating the underlying mechanisms of action. Detailed experimental protocols for core biological assays are provided, alongside a discussion of synthetic strategies and critical structure-activity relationships (SAR). This document serves as a comprehensive resource to accelerate the exploration and development of this compound derivatives as next-generation therapeutic agents.

Introduction: The Strategic Value of the 4-Fluorocinnamate Scaffold

Cinnamic acid and its derivatives are naturally occurring phenylpropanoids that have long been recognized for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] The core structure, characterized by a benzene ring, an alkene double bond, and a carboxylic acid group, offers a versatile platform for chemical modification, enabling the synthesis of bioactive agents with enhanced efficacy.[2]

The "Fluorine Advantage" in Medicinal Chemistry

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability.

-

Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance the molecule's ability to cross cellular membranes.[1]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor but not a donor, altering the interaction profile of a molecule with its biological target.[3] This can lead to enhanced binding affinity and selectivity.

-

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.

The strategic placement of fluorine at the C-4 position of the phenyl ring in methyl cinnamate creates a key intermediate, this compound, which serves as a foundational building block for developing novel pharmaceuticals, agrochemicals, and advanced materials.[4]

Key Biological Activities & Mechanistic Insights

The unique chemical features of the this compound scaffold have led to the exploration of its derivatives across multiple therapeutic areas. The fluorine substitution often enhances the inherent biological activities of the parent cinnamate structure.

Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess significant anti-inflammatory properties.[1][5][6] This activity is often attributed to their ability to modulate key inflammatory pathways.

Mechanism of Action: A primary mechanism involves the inhibition of enzymes responsible for producing pro-inflammatory mediators, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[5][7] By blocking these enzymes, the synthesis of prostaglandins and leukotrienes is reduced, leading to a decrease in inflammation, edema, and pain. The 4-fluoro substituent can enhance the binding of these derivatives to the active sites of COX and LOX enzymes, potentially leading to more potent and selective inhibition.

Signaling Pathway: COX/LOX Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade.

Experimental Protocol: In Vitro COX-2 Inhibition Assay This protocol outlines a standard procedure for assessing the inhibitory activity of test compounds against the COX-2 enzyme.

-

Reagent Preparation:

-

Prepare a Tris-HCl buffer (pH 8.0).

-

Prepare solutions of COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD).

-

Dissolve this compound derivatives and a reference inhibitor (e.g., Celecoxib) in DMSO to create stock solutions.

-

-

Assay Procedure (96-well plate format):

-

Add 150 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the test compound solution at various concentrations.

-

Add 10 µL of COX-2 enzyme solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Incubate for 2 minutes at 25°C.

-

Measure the absorbance at 590 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

-

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Derivatives of cinnamic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and leukemia.[1][8][9]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. They can induce apoptosis (programmed cell death), cause cell cycle arrest (preventing cancer cells from dividing), and inhibit protein kinases that are crucial for tumor growth and survival.[10][11] The 4-fluoro-phenyl moiety can engage in specific hydrophobic and electronic interactions within the ATP-binding pocket of kinases, a mechanism exploited by many successful kinase inhibitors.[10]

Data Summary: Representative Cytotoxicity of Cinnamate & Coumarin Derivatives The following table summarizes the IC50 values for related compounds, demonstrating the potential for this structural class.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinoline | Compound 2i | BGC823 (Gastric) | 4.65 | [12] |

| 4-Anilinoquinoline | Compound 1f | HeLa (Cervical) | 10.18 | [12] |

| 4-Methylcoumarin | Compound 11 | MCF-7 (Breast) | 25.1 | [8] |

| 4-Methylcoumarin | Compound 11 | LS180 (Colon) | 25.2 | [8] |

| cis-Khellactone | Compound 3a | HEPG-2 (Liver) | 8.51 | [9] |

Experimental Workflow: Anticancer Screening

Caption: Workflow for Anticancer Drug Discovery.

Experimental Protocol: MTT Assay for Cell Viability This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture:

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivatives (dissolved in DMSO) and incubate for 72-96 hours.[12]

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert MTT into a purple formazan product.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

-

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Cinnamic acid derivatives have shown promise as both antibacterial and antifungal agents.[13][14]

Mechanism of Action: The antimicrobial action of these compounds can be varied. They are known to disrupt microbial cell membranes, inhibit essential enzymes, and prevent biofilm formation.[1] For instance, halogenated cinnamic acid esters have been shown to inhibit the fungal enzyme 14α-demethylase, which is critical for ergosterol biosynthesis and cell membrane integrity.[14][15] The increased lipophilicity from the ester group and the electronic properties of the 4-fluoro substituent can enhance passage through the microbial cell wall and improve binding to intracellular targets.[16]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation:

-

Grow the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in an appropriate broth medium overnight.

-

Dilute the culture to achieve a standardized concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Dilution:

-

Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours for bacteria or 48 hours for yeast.

-

-

MIC Determination:

-

The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Synthesis and Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their specific chemical structure. Understanding these relationships is crucial for designing more potent and selective drug candidates.

General Synthetic Strategies

The synthesis of this compound derivatives typically begins with a condensation reaction, such as the Knoevenagel-Doebner condensation, between 4-fluorobenzaldehyde and malonic acid.[7] The resulting 4-fluorocinnamic acid can then be esterified (e.g., Fischer esterification) to yield the methyl ester.[13] From this core structure, a diverse library of derivatives can be created by modifying the ester group into amides, hydrazones, or other functionalities to probe interactions with biological targets.[17]

Key SAR Insights

-

Role of the 4-Fluoro Group: As discussed, this group is critical for enhancing metabolic stability and modulating target binding.[3][18] Studies on related fluorinated compounds show that the degree and position of fluorination can dramatically alter inhibitory potency.[19]

-

Ester/Amide Modification: The nature of the group replacing the methyl ester significantly impacts activity. Increasing the alkyl chain length of the ester can increase lipophilicity and antibacterial activity, though bulky groups may introduce steric hindrance.[16] Replacing the ester with an amide can introduce new hydrogen bonding capabilities, potentially improving target affinity.

-

Substituents on the Phenyl Ring: While this guide focuses on the 4-fluoro derivative, the addition of other substituents (e.g., hydroxyl, methoxy groups) on the phenyl ring can further tune the electronic properties and biological activity of the molecule.[2]

SAR Logic Diagram

Caption: Key structural elements influencing biological activity.

Conclusion and Future Directions

This compound derivatives are a promising class of compounds with a broad spectrum of demonstrable biological activities. The strategic incorporation of a 4-fluoro substituent provides a distinct advantage, enhancing both the pharmacokinetic and pharmacodynamic properties of the cinnamate scaffold. The versatility of this core structure allows for extensive chemical modification, making it an ideal starting point for lead optimization campaigns in anti-inflammatory, anticancer, and antimicrobial drug discovery.

Future research should focus on synthesizing and screening larger, more diverse libraries of these derivatives to build more comprehensive SAR models. Elucidating specific molecular targets through techniques like proteomics and molecular docking will be crucial for mechanism-of-action studies. Ultimately, the continued exploration of this compound derivatives holds significant potential for the development of novel and effective therapies for a range of human diseases.

References

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]

- 17. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Methyl 4-Fluorocinnamate in Modern Medicinal Chemistry: A Technical Guide

Abstract

Methyl 4-fluorocinnamate, a halogenated derivative of the naturally occurring cinnamic acid scaffold, is emerging as a valuable and versatile building block in medicinal chemistry. The strategic incorporation of a fluorine atom at the para-position of the phenyl ring, coupled with the methyl ester functionality, imparts unique physicochemical properties that can be exploited for the rational design of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond a generic overview to a detailed analysis of its role in the synthesis of bioactive molecules. We will delve into its potential in the development of anticancer, anti-inflammatory, and enzyme-inhibiting compounds, underpinned by mechanistic insights, detailed experimental protocols, and a critical evaluation of structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their research endeavors.

Introduction: The Rationale for Fluorination and Methylation in Cinnamate Scaffolds

Cinnamic acid and its derivatives have long been recognized for their broad spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2] The core cinnamate structure provides a robust and readily modifiable scaffold for medicinal chemists. The true potential of this scaffold, however, is often unlocked through strategic functionalization. The focus of this guide, this compound, exemplifies two powerful strategies in modern drug design: fluorination and methylation.

The Fluorine Advantage: The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing pKa and hydrogen bonding capabilities. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[5]

The "Magic Methyl" Effect: The methyl group, while seemingly simple, can have a dramatic impact on a molecule's biological activity, an effect often referred to as the "magic methyl" effect.[6][7][8] It can enhance binding to a target protein through favorable van der Waals interactions or by displacing water molecules from a hydrophobic pocket. Additionally, methylation can influence the conformation of a molecule, locking it into a more bioactive shape.

This compound, therefore, is not merely another cinnamate derivative but a carefully orchestrated combination of functionalities designed to enhance its potential as a precursor for drug discovery.

Potential Therapeutic Applications of this compound

The unique structural features of this compound make it an attractive starting point for the synthesis of a variety of therapeutic agents. Below, we explore its potential in several key areas of medicinal chemistry.

Anticancer Drug Discovery: A Scaffold for Cytotoxic Agents

The cinnamide moiety is a recurring motif in a number of potent anticancer agents.[2][9] The 4-fluorophenyl group, in particular, is a key component of several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[2] This suggests that derivatives of this compound could be promising candidates for the development of new anticancer drugs.

Hypothesized Mechanism of Action: While the precise mechanism would depend on the final structure of the derivative, one plausible pathway for cinnamide-based anticancer agents is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][7] Many cytotoxic drugs exert their effects by disrupting the normal cell cycle, preventing cancer cells from proliferating.

Logical Workflow for Anticancer Drug Discovery from this compound

Caption: Workflow for developing anticancer agents from this compound.

Anti-inflammatory Agents: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cinnamic acid derivatives have demonstrated anti-inflammatory properties, and the unique electronic and steric features of this compound could be harnessed to develop more potent and selective anti-inflammatory drugs.[10][11][12]

Potential Mechanism of Action: The anti-inflammatory effects of cinnamate derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.[12] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][12] By inhibiting the activation of NF-κB, derivatives of this compound could potentially reduce the production of these inflammatory mediators.

Signaling Pathway for Cinnamate-Mediated Anti-inflammatory Action

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a this compound derivative.

Enzyme Inhibition: A Strategy for Targeted Drug Design

The cinnamate scaffold can be tailored to fit into the active sites of various enzymes, making it a promising starting point for the development of enzyme inhibitors. The fluorine and methyl groups of this compound can play crucial roles in enhancing binding affinity and selectivity.

Potential Targets and Mechanisms:

-

Carbonic Anhydrases (CAs): Some fluorinated compounds have shown potent inhibition of CAs, enzymes involved in various physiological processes. The fluorine atom can participate in favorable interactions within the enzyme's active site.[13]

-

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. The aromatic ring and ester functionality of this compound could be modified to interact with the active site of these enzymes.[13]

-

Kinases: Kinases are crucial regulators of cell signaling and are major targets in cancer therapy. The 4-fluorophenyl moiety is a known pharmacophore in some kinase inhibitors.[14]

The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate.[15]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of bioactive derivatives from this compound and for their subsequent biological evaluation.

Synthesis of Cinnamide Derivatives

The following protocol describes a general method for the synthesis of cinnamides from this compound, which can be adapted for a variety of amines to create a library of compounds for screening.[1][16]

Protocol: Enzymatic Synthesis of N-Substituted-4-fluorocinnamamides

-

Materials:

-

This compound

-

Substituted amine (e.g., phenylethylamine)

-

Immobilized lipase (e.g., Lipozyme® TL IM)

-

Solvent (e.g., tert-butyl methyl ether)

-

Continuous-flow microreactor system

-

Syringe pumps

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

-

-

Procedure:

-

Prepare a solution of this compound in the chosen solvent.

-

Prepare a solution of the substituted amine in the same solvent.

-

Pack a microreactor column with the immobilized lipase.

-

Using separate syringe pumps, introduce the two reactant solutions into a Y-mixer before they enter the packed microreactor.

-

Control the flow rates to achieve the desired residence time (e.g., 40 minutes) and molar ratio of reactants.

-

Maintain the reactor at the optimal temperature (e.g., 45°C).

-

Collect the reaction mixture at the outlet of the reactor.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.

-

Characterize the final product using NMR and mass spectrometry.

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][17]

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of the synthesized this compound derivatives in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Quantitative Data Summary: Hypothetical Anticancer Activity of Methyl 4-Fluorocinnamide Derivatives

| Compound | R-Group on Cinnamide | Cancer Cell Line | IC50 (µM) |

| MFC-1 | Phenyl | MCF-7 | 15.2 |

| MFC-2 | 4-Hydroxyphenyl | MCF-7 | 9.8 |

| MFC-3 | 3,4-Dimethoxyphenyl | MCF-7 | 22.5 |

| MFC-4 | Phenyl | A-549 | 18.7 |

| MFC-5 | 4-Hydroxyphenyl | A-549 | 12.1 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |

| Doxorubicin | (Positive Control) | A-549 | 1.2 |

Conclusion and Future Directions

This compound represents a promising and strategically designed starting material for the discovery of novel therapeutic agents. Its unique combination of a fluorinated aromatic ring and a reactive methyl ester provides a solid foundation for the synthesis of diverse libraries of compounds with potential applications in oncology, inflammation, and enzyme inhibition. The experimental protocols detailed in this guide offer a practical framework for researchers to explore the medicinal chemistry of this versatile scaffold.

Future research should focus on the synthesis and screening of a wider range of this compound derivatives to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. The strategic application of this compound in medicinal chemistry holds significant promise for the discovery of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajouronline.com [ajouronline.com]

- 8. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Strategic Utility of Methyl 4-Fluorocinnamate in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Rise of Fluorine in Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors, the strategic incorporation of fluorine atoms has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated pKa—offer a powerful toolkit for fine-tuning the biological activity and material characteristics of organic compounds.[1][2][3] Among the myriad of fluorinated building blocks, methyl 4-fluorocinnamate has emerged as a particularly versatile and valuable precursor. Its rigid, planar structure, coupled with the electron-withdrawing nature of the para-fluoro substituent and the reactive α,β-unsaturated ester moiety, provides a unique confluence of chemical handles for the construction of complex molecular architectures.[4] This guide aims to provide an in-depth technical overview of this compound, from its synthesis and characterization to its application as a pivotal precursor in the synthesis of high-value molecules, with a particular focus on the drug development pipeline.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective utilization in synthesis. This compound is a white to off-white solid at room temperature, and its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉FO₂ | [4] |

| Molecular Weight | 180.18 g/mol | [4] |

| CAS Number | 96426-60-7 | [4] |

| Melting Point | 33-38 °C | |

| Boiling Point | 260-262 °C | |

| Solubility | Soluble in methanol, chloroform; Insoluble in water. |

The spectroscopic signature of this compound is critical for its identification and for monitoring reaction progress. The key spectral features are outlined below, providing a baseline for researchers working with this compound.

| Spectroscopic Data | Key Features and Interpretations | Source(s) |

| ¹H NMR | Signals corresponding to the aromatic protons (split into two doublets due to fluorine coupling), the vinylic protons (two doublets with a large coupling constant indicative of a trans-alkene), and a singlet for the methyl ester protons. | [5] |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), the vinylic carbons, and the methyl ester carbon. | [5] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, the C=C stretch of the alkene, and the C-F stretch of the aromatic ring. | [6] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [7] |

Synthetic Pathways to this compound

The accessibility of a precursor is a critical factor in its widespread adoption. This compound can be reliably synthesized through several established methods, with the choice of route often depending on the availability of starting materials, desired scale, and stereochemical considerations.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[8] In the context of this compound synthesis, this reaction involves the coupling of 4-fluorobenzaldehyde with a stabilized phosphorus ylide, typically methyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide generally favors the formation of the thermodynamically more stable (E)-isomer, which is the desired stereochemistry for this compound.

Diagram 1: Wittig Reaction for the Synthesis of this compound

Caption: The Wittig reaction provides a reliable route to this compound.

Experimental Protocol: Wittig Synthesis of this compound [8]

-

Ylide Generation (if not commercially available): To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl bromoacetate and triphenylphosphine in an appropriate anhydrous solvent (e.g., THF). Stir the mixture at room temperature until the formation of the phosphonium salt is complete. Cool the suspension to 0 °C and slowly add a strong base (e.g., n-butyllithium) dropwise. A color change indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: In a separate flame-dried flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired this compound.

Causality Behind Experimental Choices: The use of anhydrous conditions is crucial to prevent the quenching of the strongly basic ylide. The slow addition of the aldehyde at low temperature helps to control the exothermic reaction and minimize side products. The choice of a stabilized ylide is key to achieving high (E)-selectivity.

Fischer Esterification: A Classic and Economical Approach

For laboratories with access to 4-fluorocinnamic acid, the Fischer esterification offers a straightforward and atom-economical route to the corresponding methyl ester.[9][10] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol (methanol in this case) is typically used, and in some instances, the water byproduct is removed.

Diagram 2: Fischer Esterification for this compound Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. ikprress.org [ikprress.org]

- 3. tandfonline.com [tandfonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR [m.chemicalbook.com]

- 6. 4-Fluorocinnamic acid [webbook.nist.gov]

- 7. Methyl 4-fluorobenzoate [webbook.nist.gov]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Methyl 4-Fluorocinnamate as a Substrate for Enzyme Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of a Fluorinated Cinnamate in Biocatalysis

Methyl 4-fluorocinnamate is a versatile chemical compound primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure, featuring a cinnamate backbone, is a common motif in a vast array of biologically active molecules and natural products.[2] The strategic placement of a fluorine atom on the phenyl ring enhances the molecule's reactivity and provides a unique probe for studying enzymatic mechanisms, making it an excellent model substrate for a variety of enzyme-catalyzed reactions.[1]

This guide provides an in-depth exploration of this compound as a substrate for hydrolase enzymes, particularly esterases and lipases. We will delve into the principles of the enzymatic reaction, provide detailed, validated protocols for activity and kinetic analysis, and discuss the broader applications of this system in biocatalysis and pharmaceutical research.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₉FO₂ | [3] |

| Molecular Weight | 180.18 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 45-49 °C | [3] |

| Linear Formula | FC₆H₄CH=CHCO₂CH₃ | [3] |

| Primary Application | Intermediate in organic synthesis for pharmaceuticals and polymers. |[1] |

Part 1: The Enzymatic Reaction - Principles of Ester Hydrolysis

The primary enzymatic reaction involving this compound is the hydrolysis of its methyl ester bond. This reaction is predominantly catalyzed by hydrolases, a class of enzymes that use water to break down chemical bonds. Specifically, esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are highly effective for this transformation.

Reaction Mechanism

Lipases and esterases typically employ a conserved catalytic triad of amino acids (usually Serine-Histidine-Aspartate) within their active site.[4] The hydrolysis proceeds via a two-step mechanism involving nucleophilic attack by the serine residue on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of methanol. Finally, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing 4-fluorocinnamic acid and regenerating the free enzyme for the next catalytic cycle.

Caption: Generalized mechanism for the lipase/esterase-catalyzed hydrolysis of this compound.

Causality Behind Experimental Design

-

Enzyme Selection: Candida antarctica Lipase B (CalB) is one of the most widely used biocatalysts due to its broad substrate specificity, high stability in organic solvents, and high enantio- and regioselectivity.[4][5] It is highly active toward a wide range of esters, making it an ideal choice for reactions with this compound.[4] While other lipases or esterases can be used, CalB (often immobilized as Novozym 435) provides a robust and reliable starting point for protocol development.[6]

-

Solvent and pH: The low aqueous solubility of this compound necessitates careful solvent selection.

-

Aqueous Buffers with Co-solvents: For kinetic studies, a buffered aqueous solution (e.g., sodium phosphate, pH 7.0-8.0) is common. A small percentage of a water-miscible organic solvent (e.g., DMSO, acetone) is required to dissolve the substrate. The final concentration of the co-solvent should be kept low (typically <5% v/v) to minimize enzyme denaturation.

-

Biphasic or Organic Media: For synthetic applications like transesterification, non-polar organic solvents (e.g., hexane, isooctane) are used.[7] This shifts the thermodynamic equilibrium away from hydrolysis and towards synthesis.

-

-

Temperature: Most lipases, including CalB, are stable and active at temperatures between 30-60°C. However, for kinetic resolutions, lower temperatures can sometimes enhance enantioselectivity, albeit at the cost of a slower reaction rate.[8]

-

Reaction Monitoring: The progress of the hydrolysis can be monitored by several methods, each with distinct advantages.

Table 2: Comparison of Reaction Monitoring Techniques

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Spectrophotometry | Measures the change in UV absorbance as the substrate is converted to the product, which has a different absorbance spectrum. | Continuous, real-time monitoring; high-throughput capability.[9] | Can be affected by turbidity; requires a chromophoric change. |

| pH-Stat Titration | The production of 4-fluorocinnamic acid lowers the pH. A titrator adds a base to maintain a constant pH, and the rate of addition equals the reaction rate. | Direct measurement of acid production; highly accurate for kinetics. | Requires specialized equipment; not suitable for high-throughput screening. |

| HPLC / UHPLC-MS/MS | Separates and quantifies the substrate and product at specific time points. | Highly specific and sensitive; can detect multiple components simultaneously.[10][11] | Discontinuous (requires quenching); lower throughput; more complex sample preparation.[12] |

Part 2: Experimental Protocols

These protocols are designed to be self-validating by including necessary controls and providing a clear path for data interpretation.

Protocol 1: Spectrophotometric Assay for Measuring Hydrolysis Rate

This protocol provides a continuous method for determining the initial rate of enzymatic hydrolysis. The key is the difference in the UV absorbance spectrum between the ester (this compound) and the carboxylic acid product (4-fluorocinnamic acid).

1. Objective: To determine the specific activity of a hydrolase enzyme using this compound as the substrate.

2. Materials:

-

Hydrolase enzyme (e.g., Candida antarctica Lipase B)

-

This compound

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Sodium Phosphate Buffer (50 mM, pH 7.5)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

3. Reagent Preparation:

-

Substrate Stock Solution (20 mM): Dissolve 18.02 mg of this compound in 5.0 mL of DMSO. Store at -20°C.

-

Enzyme Stock Solution (1 mg/mL): Dissolve 5 mg of lipase powder in 5.0 mL of cold phosphate buffer. Keep on ice and use within a few hours.[13] Further dilutions should be made in cold buffer immediately before use.

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.5.

4. Wavelength Determination (Scan):

-

Prepare two cuvettes with 950 µL of assay buffer and 50 µL of DMSO.

-

To one cuvette, add 10 µL of the 20 mM substrate stock (final concentration ~0.2 mM).

-

To the other, add a known concentration of 4-fluorocinnamic acid (product).

-

Scan the absorbance of both solutions from 250 nm to 350 nm to find the wavelength of maximum absorbance difference (λ_max_diff). This is typically around 280-300 nm.

5. Assay Procedure:

-

Set the spectrophotometer to the predetermined λ_max_diff and equilibrate the cell holder to 37°C.

-

In a quartz cuvette, combine 930 µL of Assay Buffer and 50 µL of DMSO.

-

Add 10 µL of the 20 mM Substrate Stock Solution. Mix by inverting the cuvette. The final substrate concentration will be 0.2 mM.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate for 3-5 minutes.

-

Start the reaction by adding 10 µL of the appropriately diluted enzyme solution. Mix quickly but gently.

-

Immediately begin recording the change in absorbance over time for 5-10 minutes. Ensure the initial part of the curve is linear.[13]

-

Control: Run a parallel assay without adding the enzyme (add 10 µL of buffer instead) to measure the rate of non-enzymatic hydrolysis.

Caption: Workflow for the spectrophotometric enzyme activity assay.

6. Data Analysis:

-

Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction.

-

Calculate the reaction rate using the Beer-Lambert law:

-

Rate (µmol/min/mL) = (ΔAbs/min) / (Δε * L) * 1000

-

Where:

-

ΔAbs/min = The initial linear rate of change in absorbance.

-

Δε = The difference in the molar extinction coefficient (M⁻¹cm⁻¹) between the product and substrate at the chosen wavelength.

-

L = Path length of the cuvette (typically 1 cm).

-

-

-

Specific Activity (U/mg):

-

Activity (U/mL) = Rate (µmol/min/mL)

-

Specific Activity = Activity (U/mL) / [Enzyme concentration in assay (mg/mL)]

-

One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Protocol 2: HPLC-Based Assay for Michaelis-Menten Kinetics

This protocol is designed to accurately determine the kinetic parameters Kₘ and Vₘₐₓ by measuring product formation at varying substrate concentrations.

1. Objective: To determine the Kₘ and Vₘₐₓ of a hydrolase for this compound.

2. Materials:

-

All materials from Protocol 1.

-

HPLC system with UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).[12]

-

Mobile Phase: e.g., Acetonitrile:Water with 0.1% Acetic Acid (gradient or isocratic).[10][14]

-

Quenching Solution: e.g., 1 M Hydrochloric Acid (HCl).

3. HPLC Method Development:

-

Develop an HPLC method that provides good separation between this compound and 4-fluorocinnamic acid.

-

Generate a standard curve for 4-fluorocinnamic acid by injecting known concentrations to correlate peak area with concentration. A typical detection wavelength is ~270-292 nm.[12][15]

4. Assay Procedure:

-

Prepare a series of substrate dilutions in DMSO to achieve final assay concentrations bracketing the expected Kₘ (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 mM).

-

Set up a series of reaction tubes (e.g., 1.5 mL microcentrifuge tubes), each containing the appropriate buffer and substrate concentration in a final volume of, for example, 450 µL.

-

Equilibrate the tubes at the desired temperature (e.g., 37°C).

-

Initiate the reactions by adding 50 µL of a fixed concentration of enzyme solution to each tube, starting a timer for each.

-

At several early time points (e.g., 1, 2, 5, 10 minutes), withdraw an aliquot (e.g., 50 µL) from each tube and immediately add it to a separate tube containing an equal volume of Quenching Solution. This stops the reaction.

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Transfer the supernatant to HPLC vials and analyze to quantify the concentration of 4-fluorocinnamic acid produced.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, predominantly trans 97 96426-60-7 [sigmaaldrich.com]

- 4. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. almacgroup.com [almacgroup.com]

- 9. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 10. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

protocol for the reduction of the double bond in methyl 4-fluorocinnamate

An Application Guide for the Selective Reduction of the Double Bond in Methyl 4-Fluorocinnamate

Authored by: A Senior Application Scientist

Abstract